3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol
Description
3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol is a chemical compound characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and difluorinated propanol moiety
Properties
IUPAC Name |
3-[(1-tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N4O/c1-9(2,3)16-5-8(14-15-16)4-13-6-10(11,12)7-17/h5,13,17H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQEPOGDGLVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNCC(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor containing the triazole ring is reacted with a difluorinated propanol derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove fluorine atoms or other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Production of compounds with fewer fluorine atoms or other reduced functional groups.
Substitution: Formation of new compounds with substituted triazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe or a reagent in biochemical assays. Its ability to undergo click chemistry reactions makes it useful in studying biological macromolecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol exerts its effects depends on its specific application. For example, in click chemistry reactions, the compound acts as a ligand that accelerates the reaction by coordinating with metal catalysts. The molecular targets and pathways involved can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol
3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-dichloropropan-1-ol
3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-dibromopropan-1-ol
Uniqueness: Compared to similar compounds, this compound stands out due to its difluorinated structure, which imparts unique chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
